Journal Name:Nano Research
Journal ISSN:1998-0124
IF:10.269
Journal Website:http://www.springer.com/materials/nanotechnology/journal/12274
Year of Origin:2008
Publisher:Tsinghua University Press
Number of Articles Per Year:526
Publishing Cycle:Monthly
OA or Not:Not
Nano Research ( IF 10.269 ) Pub Date: 2022-12-19 , DOI:
10.1109/jmems.2022.3228268
Aiming at the excitation coupling error caused by assembly eccentricity error in micro-hemispherical resonator gyroscope (
$\mu $
HRG), this paper proposes a method to identify excitation coupling coefficients by using the relationship between input angular velocity and excitation forces during mode reverses. Firstly, this paper studies the influence mechanism of eccentricity error on displacement detection and electrostatic excitation under force-to-rebalanced (FTR) mode. Furthermore, theoretical derivation and simulation results show that the coupling error of excitation force will lead to the mutual coupling between the driving and the sensing loops, which reduces the stability of the driving force and introduces additional zero-bias drift into the sensing mode. According to the proposed identification method of the coupling coefficient of excitation force, the coupling coefficients are calibrated, and the principle of direct compensation in the FPGA system is given. The experimental results show that in the FTR mode, the driving force amplitudes at different input angular rates and the zero-bias drift at room temperature before and after error compensation are compared, which verifies the effectiveness of the proposed error calibration and compensation method. At room temperature, under the FTR mode, compared with the uncompensated test results, the average value of the measured bias stability (
$1\sigma $
) of the three groups is reduced from 74.667 °/h to 9.670°/h, which is improved by nearly 7.72 times. When at 40°C, the $\mu $
HRG’s bias stability (
$1\sigma $
) is reduced from uncompensated 177.151°/h to compensated 9.256°/h. [2022-0174]
Integrated Fabrication Process of Si Microcantilever Using TMAH Solution With Planar Molybdenum Mask
Nano Research ( IF 10.269 ) Pub Date: 2023-04-06 , DOI:
10.1109/jmems.2023.3263530
The anisotropic etching release of a silicon microcantilever structure becomes challenging when it has embedded metal layers. We integrated the anisotropic wet silicon etching and etch-back method for the microcantilever releasing process in a silicon-on-insulator (SOI) wafer using a planar molybdenum (Mo)-based mask. Mo mask, which has good stability on morphology in tetramethylammonium hydroxide (TMAH) etchant as well as electrical characteristics, was employed to protect the metal resistor on the cantilever surface from TMAH etchant during silicon etching. To obtain a planar topography for the Mo mask, we applied a sequence of three etch-back processes using ZEP 520A resist, which has a similar etching rate to the non-doped silicate glass (NSG) layer in the plasma CF4:H2 gas (40:1). After surface planarization, the angle of the indentation region (metal edge boundary area) was about 180° (almost flat), thus avoiding cracks in the Mo mask layer. As a result, the cantilever with a metal resistor was successfully released from the silicon substrate by our proposed method. Therefore, this process promises a silicon microcantilever fabrication method without backside alignment masks, relatively low temperature, and complementary metal-oxide semiconductor (CMOS) compatibility for chemical and bio-sensor applications.
Nano Research ( IF 10.269 ) Pub Date: 2023-03-30 , DOI:
10.1109/jmems.2023.3262021
This work reports on the design and fabrication of fundamental shear horizontal (SH0) mode acoustic resonators based on a suspended lithium niobate (LNO) film at 1.04 GHz. Due to the large $\boldsymbol {e}_{ \boldsymbol {16}}$ piezoelectric coefficient of YX36°-cut LNO, fabricated devices exhibit ultra-large effective electromechanical coupling (
$\boldsymbol {k}_{ \boldsymbol {eff}}^{ \boldsymbol {2}}$
) as high as 29% with a loaded quality factor of 500 at resonance. Moreover, improved device designs with suppressed spurious mode responses are developed based on analysis of the dispersion relation of the SH0 mode in the suspended film. By adding a low-velocity region at the transducer edge and perforations in the inactive area, a spurious-free response is obtained without any reduction in $\boldsymbol {k}_{ \boldsymbol {eff}}^{ \boldsymbol {2}}$
. In combination with the ability to tune the resonance frequency lithographically, the demonstrated devices are promising for wide-band or tunable radio frequency (RF) filters. [2023-0008]
Nano Research ( IF 10.269 ) Pub Date: 2023-03-09 , DOI:
10.1109/jmems.2023.3249623
This paper introduces a model for nonlinear dynamics of a resonant micro-mirror designed for large-angle circular scanning. The mirror is driven by aluminum nitride thin-films within a chip-scale vacuum package, which permits large scan angles to be achieved at low voltages, but with substantial nonlinearity in the mirror’s dynamic response. A nonlinear mirror model is proposed and analyzed to identify major trends in mirror performance and implications for mirror design. Analysis focuses on coupling between two axes, which has not been closely examined for multi-axis micro-mirrors. Coupling between axes is found to be capable of augmenting scan amplitude or causing mirror response to collapse from a circular scan patter to an ellipse or line scan, depending on relative strength of model parameters. Good agreement is achieved between modeled and experimental micro-mirror response, with scan amplitudes near ± 13 degrees under 1.5 V excitation. [2022-0181]
Nano Research ( IF 10.269 ) Pub Date: 2022-10-25 , DOI:
10.1109/jmems.2022.3214658
Mechanically coupled resonators can potentially improve the sensing capabilities of MEMS resonators. This work presents novel weakly and moderately coupled MEMS bridge resonators with up to four degrees-of-freedom (DOF), with thin-film hydrogenated amorphous silicon thin films as structural layers fabricated on glass substrates by surface micromachining at temperatures no greater than 175 °C. The electrostatically actuated coupled resonators exhibited flexural fundamental resonance frequencies near 1 MHz. Coupled resonance modes were simulated by Finite Element Method and characterized using optical and electrical sensing. Laser Doppler vibrometry was used to scan the coupled mode shapes and confirm resonance mode attribution. Coupled resonators with 4-DOF exhibited motional resistances ~25 times lower than single resonators (1-DOF) actuated with identical voltages. Common (in-phase) and independent (out-of-phase) actuation of the coupled resonators was implemented, resulting in distinct dynamic behaviors of the coupled array. The fabrication process presented in this work is easily scalable to higher degrees-of-freedom and to large-area substrates, which makes it a good fit for large-scale sensing applications. [2022-0161]
Nano Research ( IF 10.269 ) Pub Date: 2022-10-21 , DOI:
10.1109/jmems.2022.3213999
Nanogaps with a large working area and a precisely controlled separation of about 1 to 20 nm has important applications in nano photonics, thermal management, power generation, chemical sensing, etc. However, an effective method of fabricating such nanogaps has not yet been established. In addition, it has been necessary to evaluate the dependence of physical characteristics of nanogaps on the separation, but it has been technically and economically difficult to develop such a system. In this study, we developed a MEMS device, which can produce nanogaps with a large area and parallel smooth surfaces by the (111) plane cleavage of a single crystal silicon beam and can change and measure the separation of nanogaps. Using this device, nanogap fabrication by cleavage and separation control were uninterruptedly carried out while maintaining the cleanliness of the gap surfaces in vacuum; a nanogap with a large smooth surface area of $30 ~\mu \text{m}$
2 was successfully controlled in the range of 14 nm–
$1.5 ~\mu \text{m}$
. For a small separation of less than 100 nm, the control resolution was sufficiently high at 1 nm. This method is fully compatible with conventional fabrication technologies for not only MEMS but also other semiconductor devices and should contribute to the fabrication of devices that exhibit useful quantum effects with only minor modifications. [2022-0073]
Nano Research ( IF 10.269 ) Pub Date: 2022-09-26 , DOI:
10.1109/jmems.2022.3206712
Soft contact lenses with built-in sensors have shown great potential for real-time monitoring of intraocular pressure (IOP). This paper reports a contact lens IOP sensor based on the moiré patterns. One concentric ring grating (G1) is fabricated on a commercial contact lens, the other line grating (G2) is stored in a computer. Images of G1 are captured using a smartphone camera. Then moiré patterns are generated by superimposing the images of the two gratings in a computer. The central angle $\theta $ formed between two innermost adjacent moiré patterns is extracted as the IOP transducing signals. The performance of the sensor has been evaluated using a home-made hollow hemispherical silicone model eye. The sensitivity of the contact lens IOP sensor is ~0.15°/mmHg with high repeatability. Additionally, the sensor sensitivity is essentially independent of the initial IOP exerted on the contact lens. Furthermore, the virtual G2 provides great flexibility for the design and fabrication of the sensor, the fabrication of G1 directly on commercial contact lenses paves the way for clinic use. All these results indicate the suitability of this type of sensor for monitoring IOP. [2022-0111]
Nano Research ( IF 10.269 ) Pub Date: 2022-11-30 , DOI:
10.1109/jmems.2022.3216123
Presents a listing of the editorial board, board of governors, current staff, committee members, and/or society editors for this issue of the publication.
Nano Research ( IF 10.269 ) Pub Date: 2023-01-20 , DOI:
10.1109/jmems.2023.3234760
In this work, we demonstrate a cost-effective, scalable, and rapid technique to fabricate a robust, high-performance on-chip positive magnetophoretic system. The system incorporates a thick patterned permanent magnet and microfluidic channel on a single polymethyl methacrylate (PMMA) substrate for on-chip manipulation of magnetic particles (MPs). Using the suitable patterning of the magnet, a spatially varying magnetic force is exerted onto the MPs in the channel, which is pertinent for capturing the MPs at specific locations. The device geometry is optimized using FEM simulations to prevent any blockage in the channel due to the accumulation of the MPs and ease the fabrication process. The ~1.5-fold enhancement in the trapping efficiency is observed upon lowering the flow rate from 15 $\mu \text{l}$
/min to $9~\mu \text{l}$
/min, leading to 94.5% trapping efficiency at a lower flow rate of $9~\mu \text{l}$
/min. [2022-0173]
Nano Research ( IF 10.269 ) Pub Date: 2023-03-30 , DOI:
10.1109/jmems.2023.3260079
This paper presents mechanically coupled single-crystal silicon (SCS) microelectromechanical system (MEMS) resonators for temperature coefficient of frequency (TCF) manipulation. The reported mechanically coupled square extensional (SE) mode resonator consists of two square plates coupled with a beam or a third square plate purposely vibrating in another bulk mode. The SE mode resonators and the coupled structure can be considered as two kinds of individual resonators with different TCFs. Within the specific dimensions of the coupled resonator, the resonant frequencies of the two components are assumed to be equal. Hence, the TCF of the mechanically coupled resonator could be manipulated by adjusting the sizes of the coupling parts. The design and fabrication of coupled resonators have been completed in a degenerate-doped (100) SCS wafer. Measurement results illustrate that the TCFs of the coupled resonators can be purposely manipulated by adjusting the volume and equivalent spring constant ratios of the individual resonators. The minimal measured frequency shift is roughly ±10 ppm for an 18 MHz coupled SE mode resonator, over the entire industrial temperature range of −40 °C to 85 °C. This work highlights a novel and effective way to manipulate the TCFs of MEMS resonators via mechanical coupling. [2022-0197]
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.30 | 79 | Science Citation Index Expanded | Not |
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